(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide is a complex organic compound with a molecular formula of C18H18FN3O3S2 and a molecular weight of 407.48 . This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)sulfonylphenyl isothiocyanate with 4-fluorophenylacrylamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4-aminophenyl)sulfonyl]phenyl})acetamide
Uniqueness
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C18H18FN3O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(E)-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18FN3O3S2/c1-22(2)27(24,25)16-10-8-15(9-11-16)20-18(26)21-17(23)12-5-13-3-6-14(19)7-4-13/h3-12H,1-2H3,(H2,20,21,23,26)/b12-5+ |
InChI Key |
PFIJJMUSTUTOIT-LFYBBSHMSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.